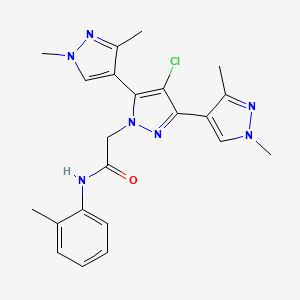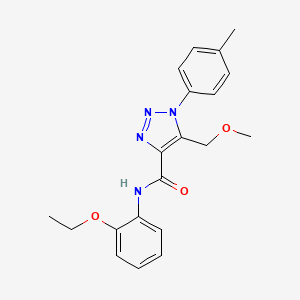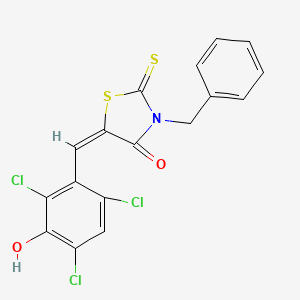![molecular formula C14H14ClN5O2S B4711319 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4711319.png)
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide
説明
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was initially developed as a Janus kinase (JAK) inhibitor and has shown promising results in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide selectively inhibits JAK3, which is expressed mainly in hematopoietic cells. JAK3 is a key enzyme involved in the activation of T cells, which play a crucial role in the pathogenesis of autoimmune diseases. By inhibiting JAK3, this compound reduces the activation and proliferation of T cells, leading to a decrease in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-2 (IL-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-alpha), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to reduce the infiltration of inflammatory cells into the affected tissues and to reduce tissue damage.
実験室実験の利点と制限
One of the major advantages of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide is its selectivity for JAK3, which reduces the risk of off-target effects. This compound has also been shown to have a favorable safety profile in clinical trials. However, one of the limitations of this compound is its short half-life, which may require frequent dosing in clinical settings. This compound may also have potential side effects, such as increased risk of infection and malignancy, which need to be carefully monitored.
将来の方向性
For research on N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide may include:
1. Identification of biomarkers for patient selection and monitoring of treatment response.
2. Development of more potent and selective JAK inhibitors with longer half-lives.
3. Investigation of the potential use of this compound in combination with other immunomodulatory agents.
4. Exploration of the potential use of this compound in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
5. Investigation of the potential use of this compound in the prevention of transplant rejection and the treatment of lymphoma.
Conclusion:
This compound is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It selectively inhibits JAK3, leading to a reduction in the activation and proliferation of T cells and a decrease in the production of pro-inflammatory cytokines and chemokines. This compound has shown promising results in preclinical and clinical studies, but further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
科学的研究の応用
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit JAK3, a key enzyme involved in the activation of T cells, which play a crucial role in the pathogenesis of autoimmune diseases. This compound has also been studied for its potential use in the prevention of organ transplant rejection and the treatment of lymphoma.
特性
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O2S/c1-19-10-13(8-16-19)23(21,22)18-14-6-7-20(17-14)9-11-2-4-12(15)5-3-11/h2-8,10H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCAGOQFDBHYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-dimethyl-N-(4-methyl-2-pyridinyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4711239.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4711244.png)
![1-ethyl-N-(3-{[(2-phenylethyl)amino]carbonyl}-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4711248.png)
![N'-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4711265.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4711268.png)
![N-(3,4-dimethylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4711272.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4711295.png)
![methyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4711300.png)

![4-{[5-(4-chlorophenyl)-3-(4-ethoxybenzylidene)-2-oxo-2,3-dihydro-1H-pyrrol-1-yl]methyl}benzoic acid](/img/structure/B4711327.png)
![2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4711333.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4711338.png)
